molecular formula C9H15ClN2 B3242574 Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride CAS No. 1523541-93-6

Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride

Cat. No.: B3242574
CAS No.: 1523541-93-6
M. Wt: 186.68
InChI Key: FTHOCZOVCXRYEA-QGGRMKRSSA-N
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Description

Exo-3-cyano-9-azabicyclo[331]nonane hydrochloride is a chemical compound with the molecular formula C₉H₁₄N₂·HCl It is known for its unique bicyclic structure, which includes a cyano group and a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride typically involves the reaction of a bicyclic amine with a cyano group donor under specific conditions. One common method includes the use of aromatic ketones, paraformaldehyde, and dimethylamine in a one-pot tandem Mannich annulation reaction . This method is efficient and provides good yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carbonyl compounds.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The cyano group and the bicyclic structure allow it to bind to specific sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride is unique due to its cyano group, which imparts distinct reactivity and binding properties compared to other similar compounds. This makes it particularly valuable in applications requiring specific interactions with molecular targets.

Properties

IUPAC Name

(1S,5R)-9-azabicyclo[3.3.1]nonane-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.ClH/c10-6-7-4-8-2-1-3-9(5-7)11-8;/h7-9,11H,1-5H2;1H/t7?,8-,9+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHOCZOVCXRYEA-QGGRMKRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC(C1)N2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CC(C[C@H](C1)N2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride
Reactant of Route 2
Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride
Reactant of Route 3
Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride
Reactant of Route 4
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Reactant of Route 5
Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride
Reactant of Route 6
Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride

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